MEK Inhibitor II

Catalog No.
S3343321
CAS No.
623163-52-0
M.F
C14H8ClNO4
M. Wt
289.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MEK Inhibitor II

CAS Number

623163-52-0

Product Name

MEK Inhibitor II

IUPAC Name

1-(3-chloro-1,4-dioxonaphthalen-2-yl)pyrrolidine-2,5-dione

Molecular Formula

C14H8ClNO4

Molecular Weight

289.67 g/mol

InChI

InChI=1S/C14H8ClNO4/c15-11-12(16-9(17)5-6-10(16)18)14(20)8-4-2-1-3-7(8)13(11)19/h1-4H,5-6H2

InChI Key

GYQSWJNGTWVFOL-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Canonical SMILES

C1CC(=O)N(C1=O)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Preclinical investigations

  • Impact on cell lines: Studies have employed MEK Inhibitor II to assess its ability to impede MEK activity in diverse cancer cell lines. The research suggests that MEKi-2 effectively inhibits the growth and proliferation of these cells [].
  • Effects on cell processes: MEKi-2 has been utilized to examine the effects of MEK inhibition on various cellular processes, including cell cycle progression, differentiation, and apoptosis (programmed cell death) [].

Animal models

  • Tumor growth: Researchers have investigated the potential of MEKi-2 to hinder tumor growth in animal models. These studies provide valuable insights into the potential therapeutic applications of MEKi-2 for cancer treatment [].

MEK Inhibitor II, also known as PD318088, is a selective allosteric inhibitor targeting the mitogen-activated protein kinase/extracellular signal-regulated kinase signaling pathway. This compound is particularly significant in cancer research due to its ability to inhibit the activity of MEK1 and MEK2 kinases, which play crucial roles in cellular proliferation and survival. By blocking these kinases, MEK Inhibitor II can effectively disrupt downstream signaling cascades that promote tumor growth and metastasis.

As with other MEK inhibitors, MEK Inhibitor II might function by binding to MEK, thereby preventing its interaction with other proteins in the MAPK/ERK pathway. This could disrupt the signaling cascade and inhibit cancer cell growth []. However, the specific mechanism for MEK Inhibitor II needs further investigation.

, including condensation and cyclization, are employed to construct the core structure of the inhibitor.
  • Purification: After synthesis, the compound undergoes purification processes such as chromatography to isolate the desired product from by-products.
  • Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the identity and purity of MEK Inhibitor II .
  • MEK Inhibitor II exhibits potent biological activity by:

    • Inhibiting Cell Proliferation: It has been shown to significantly reduce cell viability in various cancer cell lines, particularly those harboring mutations in the Ras/Raf/MEK/ERK pathway.
    • Inducing Apoptosis: The compound triggers programmed cell death in cancer cells by disrupting critical survival signaling pathways .
    • Blocking Tumor Growth: Preclinical studies indicate that treatment with MEK Inhibitor II leads to reduced tumor size and improved survival rates in xenograft models .

    MEK Inhibitor II has several applications, particularly in oncology:

    • Cancer Treatment: It is primarily investigated as a therapeutic agent for cancers driven by mutations in the Ras or Raf genes.
    • Combination Therapies: Research is ongoing into its use in combination with other targeted therapies to enhance efficacy and overcome resistance mechanisms .
    • Preclinical Studies: It serves as a valuable tool for understanding the role of MEK signaling in various biological processes and disease states.

    Interaction studies have revealed important insights into how MEK Inhibitor II functions within cellular environments:

    • Binding Affinity: Studies indicate that it has a high binding affinity for both MEK1 and MEK2, which correlates with its potent inhibitory effects on ERK phosphorylation.
    • Resistance Mechanisms: Research has identified potential resistance pathways that may arise during treatment, emphasizing the need for combination strategies to mitigate these effects .

    Similar Compounds

    Several compounds share structural or functional similarities with MEK Inhibitor II. Here is a comparison highlighting their uniqueness:

    Compound NameMechanism of ActionUnique Features
    TrametinibAllosteric inhibitorApproved by FDA; used for melanoma treatment
    CobimetinibAllosteric inhibitorEffective against BRAF-mutated tumors
    U0126Competitive inhibitorBroadly studied but less selective
    PD98059Competitive inhibitorEarlier generation; less potent than newer agents
    SelumetinibAllosteric inhibitorDeveloped for various solid tumors

    MEK Inhibitor II stands out due to its distinct binding mechanism and structural features that confer selectivity towards MEK1 and MEK2, making it a subject of interest for further development in targeted cancer therapies .

    XLogP3

    1.3

    Hydrogen Bond Acceptor Count

    4

    Exact Mass

    289.0141854 g/mol

    Monoisotopic Mass

    289.0141854 g/mol

    Heavy Atom Count

    20

    Wikipedia

    MEK inhibitor II

    Dates

    Modify: 2023-08-19

    Explore Compound Types